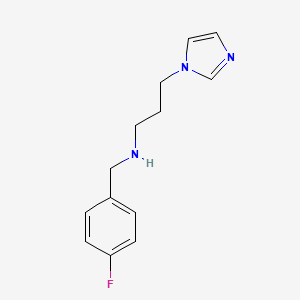

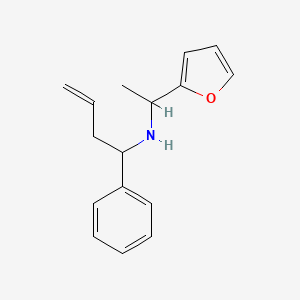

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-Fluorobenzylamine , which is an organic compound used as a building block in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for “(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine” are not available, 4-Fluorobenzylamine can be synthesized from 4-fluorotoluene through a series of reactions involving chlorination and hydrolysis .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine, a component of the compound you’re interested in, has the linear formula FC6H4CH2NH2 .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Copper-catalyzed C-N bond-forming cross-coupling reactions are pivotal in organic synthesis, utilizing aromatic, heterocyclic, and aliphatic amines, including imidazoles, as coupling partners. These processes are essential for developing recyclable catalyst systems that are commercially viable for organic synthesis, highlighting the importance of optimizing catalysts for enhanced reactivity and efficiency in various organic transformations (Kantam et al., 2013).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole-based compounds, are extensively used as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. These compounds form a protective hydrophobic film on metal surfaces, crucial for petroleum industry applications. The review on imidazoline and its derivatives as corrosion inhibitors showcases the ongoing research and development efforts in improving these compounds' effectiveness and environmental impact (Sriplai & Sombatmankhong, 2023).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the versatile applications of imidazole and its derivatives in medicinal chemistry. These compounds' synthesis and structural elucidation provide a foundation for exploring various biological activities, including potential antitumor properties. This area of research exemplifies the ongoing interest in developing new synthetic routes for heterocyclic compounds with significant pharmacological potential (Issac & Tierney, 1996).

Environmental Applications

Amine-functionalized sorbents, including those based on imidazole derivatives, are critical in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The development and application of these sorbents for PFAS removal highlight the intersection of chemistry and environmental science, aiming to address some of the most pressing environmental pollutants (Ateia et al., 2019).

Safety And Hazards

Propriétés

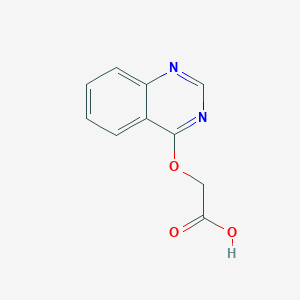

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBMCPWBZZGULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

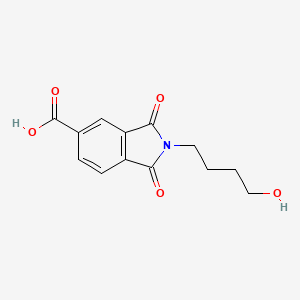

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

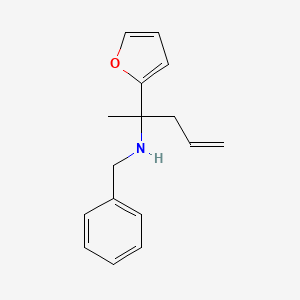

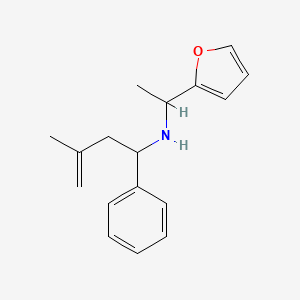

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)